![molecular formula C7H11IO5S B13991639 2-Iodo-6-methylsulfonyloxy-4,8-dioxabicyclo[3.3.0]octane CAS No. 67890-25-9](/img/structure/B13991639.png)
2-Iodo-6-methylsulfonyloxy-4,8-dioxabicyclo[3.3.0]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-6-methylsulfonyloxy-4,8-dioxabicyclo[3.3.0]octane is a complex organic compound known for its unique bicyclic structure. This compound features an iodine atom, a methylsulfonyloxy group, and a dioxabicyclo octane framework. It is often used in various chemical reactions due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-6-methylsulfonyloxy-4,8-dioxabicyclo[3.3.0]octane typically involves multiple steps:
Formation of the bicyclic core: The initial step involves the formation of the bicyclic core through a Diels-Alder reaction.
Introduction of the iodine atom: The iodine atom is introduced via an iodination reaction using iodine and a suitable oxidizing agent.
Addition of the methylsulfonyloxy group: The methylsulfonyloxy group is added through a sulfonation reaction using methylsulfonyl chloride and a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Iodo-6-methylsulfonyloxy-4,8-dioxabicyclo[3.3.0]octane undergoes various types of chemical reactions, including:
Substitution reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation reactions: The compound can be oxidized to introduce additional functional groups.
Reduction reactions: The iodine atom can be reduced to form a hydrogen atom.
Common Reagents and Conditions
Substitution reactions: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation reactions: Reagents such as potassium permanganate and chromium trioxide are used.
Reduction reactions: Reducing agents like lithium aluminum hydride and sodium borohydride are employed.
Major Products
Substitution reactions: Products include azides, nitriles, and thiols.
Oxidation reactions: Products include alcohols, ketones, and carboxylic acids.
Reduction reactions: The major product is the corresponding hydrocarbon.
Applications De Recherche Scientifique
2-Iodo-6-methylsulfonyloxy-4,8-dioxabicyclo[3.3.0]octane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 2-Iodo-6-methylsulfonyloxy-4,8-dioxabicyclo[3.3.0]octane involves its reactivity with various nucleophiles and electrophiles. The iodine atom and the methylsulfonyloxy group are key functional groups that participate in these reactions. The compound can interact with molecular targets such as enzymes and receptors, influencing biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Iodo-6-methylsulfonyloxy-4,8-dioxabicyclo[3.3.0]octane: Unique due to its specific functional groups and bicyclic structure.
2-Bromo-6-methylsulfonyloxy-4,8-dioxabicyclo[3.3.0]octane: Similar structure but with a bromine atom instead of iodine.
2-Chloro-6-methylsulfonyloxy-4,8-dioxabicyclo[3.3.0]octane: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
This compound is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The iodine atom makes the compound more reactive in substitution reactions and provides unique opportunities for further functionalization.
Propriétés
Numéro CAS |
67890-25-9 |
|---|---|
Formule moléculaire |
C7H11IO5S |
Poids moléculaire |
334.13 g/mol |
Nom IUPAC |
(6-iodo-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) methanesulfonate |
InChI |
InChI=1S/C7H11IO5S/c1-14(9,10)13-5-3-12-6-4(8)2-11-7(5)6/h4-7H,2-3H2,1H3 |
Clé InChI |
UTYFOFZRAKHNAP-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)OC1COC2C1OCC2I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Dichloropyrimido[5,4-d]pyrimidine-4,8-diamine](/img/structure/B13991562.png)

![2-Acetamido-2-[(4-methoxy-3,5-dimethylphenyl)methyl]propanedioic acid](/img/structure/B13991575.png)
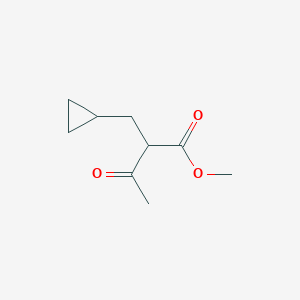



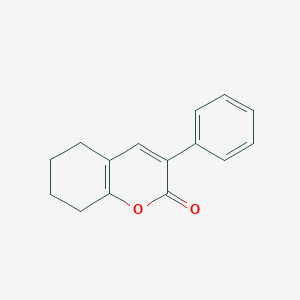

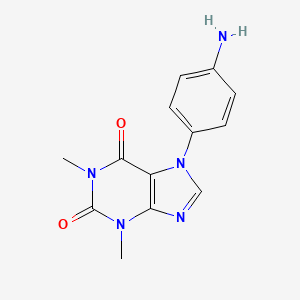
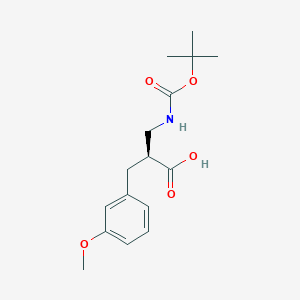

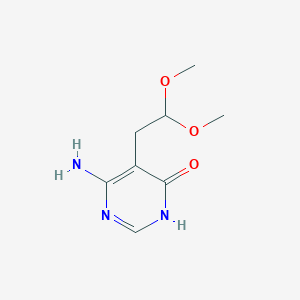
![2-[(Diphenylmethyl)sulfanyl]ethanethiol](/img/structure/B13991657.png)
